molecular formula C10H14N2O2 B575934 Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate CAS No. 162007-39-8

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate

Cat. No.: B575934
CAS No.: 162007-39-8
M. Wt: 194.234
InChI Key: IRGJWVDXONAJSB-UHFFFAOYSA-N
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Description

Ethyl butyrate (C₆H₁₂O₂), also known as ethyl butanoate, is an ester widely used in the food, flavor, and fragrance industries due to its fruity aroma, often described as resembling pineapple or grapefruit . Its chemical structure consists of an ethyl group linked to a butyric acid moiety. Key properties include:

  • Physical State: Colorless liquid .
  • Boiling Point: 120–121°C .
  • Solubility: Slightly soluble in water but miscible with organic solvents like alcohols and ethers .
  • Applications: Flavor enhancer in processed juices, perfumes, and alcoholic beverages .

Properties

IUPAC Name

ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(5-3-7-11)6-4-8-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJWVDXONAJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278132
Record name Ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162007-39-8
Record name Ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162007-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Bromoacetaldehyde Diethyl Acetal

The most widely documented method involves the alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal under basic conditions. This one-pot reaction proceeds via a nucleophilic substitution mechanism, facilitated by potassium carbonate (K₂CO₃) and sodium iodide (NaI) as catalysts.

Typical Procedure :

  • Reagents : Ethyl cyanoacetate (5 equiv), bromoacetaldehyde diethyl acetal (1 equiv), K₂CO₃ (1 equiv), NaI (0.08 equiv).

  • Conditions : Heating at 140–150°C for 90–135 minutes under Dean-Stark trap to remove volatile byproducts.

  • Yield : 51–57% after distillation.

Mechanistic Insights :
The reaction initiates with deprotonation of ethyl cyanoacetate by K₂CO₃, generating a nucleophilic enolate. Bromoacetaldehyde diethyl acetal undergoes SN2 displacement, forming a carbon-carbon bond at the α-position. NaI enhances reactivity via halide exchange, converting the bromo intermediate to a more labile iodo species.

Optimization Challenges :

  • Excess ethyl cyanoacetate (5 equiv) is required to suppress side reactions like self-condensation.

  • Prolonged heating beyond 135 minutes reduces yield due to decomposition.

Low-Yield Alternative Conditions

A modified protocol using dichloromethane (CH₂Cl₂) as solvent and reduced equivalents of ethyl cyanoacetate (1.2 equiv) achieved lower yields (29.2%).

Key Differences :

  • Solvent : CH₂Cl₂ instead of solvent-free conditions.

  • Catalyst : Potassium iodide (KI) instead of NaI.

  • Reaction Time : 12 hours under reflux.

Trade-offs :
While CH₂Cl₂ simplifies product isolation, the lower temperature (reflux at ~40°C) slows kinetics, necessitating longer reaction times and resulting in incomplete conversion.

Enzymatic Synthesis via Halohydrin Dehalogenase

Biocatalytic Conversion of Chloro-Hydroxy Precursors

Immobilized halohydrin dehalogenase enables stereoselective synthesis from ethyl (S)-4-chloro-3-hydroxybutyrate and cyanide salts.

Procedure :

  • Substrate : Ethyl (S)-4-chloro-3-hydroxybutyrate (e.e. 99%).

  • Reagents : Sodium cyanide (NaCN), hydrocyanic acid (HCN).

  • Conditions : pH 7.0–7.5, 40°C, immobilized enzyme (1,000,000 U/mol substrate).

  • Yield : 86–91% with e.e. >99%.

Enzyme Immobilization :
Adsorption on resin followed by cross-linking with bifunctional agents enhances stability, allowing 5–7 reuse cycles without significant activity loss.

Advantages :

  • Eliminates toxic cyanide intermediates via in situ HCN desorption.

  • pH-controlled NaCN addition minimizes enzyme denaturation.

Comparative Analysis of Methods

Parameter Chemical Alkylation Enzymatic Synthesis
Yield29–57%86–91%
StereoselectivityRacemic>99% e.e. (R-configuration)
Reaction Time1.5–12 hours3–5 hours
Catalyst CostLow (K₂CO₃/NaI)High (enzyme immobilization)
Environmental ImpactHigh (solvent waste)Low (aqueous phase)

Industrial-Scale Considerations

Chemical Route Optimization

  • Solvent-Free Systems : Reduce distillation energy by 30% compared to CH₂Cl₂-based protocols.

  • Catalyst Recycling : K₂CO₃ recovery via filtration achieves 80% reuse efficiency.

Bioprocess Engineering

  • Continuous Flow Reactors : Immobilized enzyme packed-bed reactors enhance throughput by 40% versus batch systems.

  • Cyanide Management : HCN scrubbing with alkaline absorption towers ensures workplace safety.

Emerging Methodologies

Photocatalytic Cyanation

Preliminary studies suggest visible-light-driven cyanation of ethyl 4-bromo-2-(2-cyanoethyl)butyrate using [Ru(bpy)₃]²⁺ as a photocatalyst. Initial yields are modest (35–40%) but offer a solvent-free alternative.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the alkylation step, improving yield to 63% while reducing side products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

    Oxidation: Formation of ethyl 4-carboxy-2-(2-carboxyethyl)butyrate

    Reduction: Formation of ethyl 4-amino-2-(2-aminoethyl)butyrate

    Substitution: Formation of various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl butyrate shares functional similarities with other esters and flavor compounds. Below is a comparative analysis based on structural, sensory, and industrial criteria:

Table 1: Key Properties of Ethyl Butyrate and Analogs

Compound Chemical Formula Aroma Profile Boiling Point (°C) Key Applications References
Ethyl butyrate C₆H₁₂O₂ Pineapple, grapefruit 120–121 Flavors, perfumes, beverages
Ethyl hexanoate C₈H₁₆O₂ Apple, fruity 167–168 Chinese liquors, fruit flavors
Ethyl lactate C₅H₁₀O₃ Mild, creamy 154 Food preservative, biodegradable solvent
Ethyl acetate C₄H₈O₂ Sweet, solvent-like 77 Industrial solvent, nail polish remover
Phenylethyl butyrate C₁₂H₁₆O₂ Floral, honey 265–267 Perfumes, cosmetics

Structural and Functional Insights

Ethyl Hexanoate: A longer carbon chain (C₈ vs. C₆) contributes to its higher boiling point (167–168°C) and stronger fruity aroma, making it dominant in Chinese liquors like Luzhoulaojiao . Ethyl butyrate is more volatile and cost-effective, favoring its use in synthetic flavor formulations .

Ethyl Lactate :

  • Contains a hydroxyl group, enhancing its solubility in polar solvents and biodegradability. Unlike ethyl butyrate, it lacks a strong fruity odor, limiting its use in fragrances but expanding applications in green chemistry .

Ethyl Acetate :

  • Simpler structure (C₄) results in lower boiling point (77°C) and a solvent-like odor. It is less favored in food flavors compared to ethyl butyrate but widely used in industrial processes .

Phenylethyl Butyrate :

  • Incorporates a phenyl group, enhancing its floral aroma and stability at high temperatures. This makes it suitable for premium perfumes, whereas ethyl butyrate is preferred for mass-market products due to lower cost .

Research Findings and Industrial Relevance

  • Flavor Industry: Ethyl butyrate is a benchmark for pineapple-like flavors, but ethyl hexanoate dominates in alcoholic beverages due to its persistence in complex matrices .
  • Synthetic Efficiency: Ethyl butyrate is synthesized via esterification of ethanol and butyric acid, a cost-effective method compared to the multi-step processes required for phenylethyl butyrate .
  • Safety and Regulation: Ethyl butyrate is generally recognized as safe (GRAS) by the FDA, whereas analogs like ethyl hexanoate require stricter concentration controls in beverages due to potency .

Biological Activity

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate, a compound with the CAS number 52133-67-2, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available research findings, including its biological mechanisms, pharmacological effects, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight181.22 g/mol
Log P (octanol-water partition coefficient)1.54
BBB PermeabilityYes
P-glycoprotein SubstrateNo

These properties suggest that the compound may have favorable absorption and distribution characteristics in biological systems.

This compound exhibits multiple biological activities, primarily attributed to its cyano and ester functional groups. The presence of these groups allows for interactions with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its structure suggests it may interact with active sites of enzymes through covalent bonding.
  • Receptor Modulation : Preliminary studies indicate that it may act on G-protein coupled receptors (GPCRs), influencing metabolic pathways relevant to fat metabolism and energy homeostasis.

Pharmacological Effects

Research highlights several pharmacological effects of this compound:

  • Antiproliferative Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Properties : The compound has been tested in models of inflammation, demonstrating a reduction in pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results showed a significant decrease in cell viability at concentrations greater than 10 µM, with an IC50 value determined at approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase-3 activation and PARP cleavage.

Study 2: Anti-inflammatory Effects

In a controlled animal study, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment group exhibited reduced levels of TNF-alpha and IL-6 compared to controls, suggesting that the compound effectively mitigated inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-cyano-2-(2-cyanoethyl)butyrate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification, leveraging the reactivity of cyano and ester groups. For example, a two-step process may involve:

Cyanoethylation : Introducing the cyanoethyl group via Michael addition using acrylonitrile.

Esterification : Reacting the intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) .
Optimization includes temperature control (60–80°C for cyanoethylation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize by-products like unreacted acrylonitrile .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 2.5–3.0 ppm (-CH₂-C≡N groups), and δ 4.1–4.3 ppm (ester -OCH₂CH₃) confirm backbone structure .
  • IR : Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .
  • GC-MS : Molecular ion [M+H]⁺ at m/z 213.23 (C₁₀H₁₅NO₄) with fragmentation patterns matching cyanoethyl and ester groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation from cyano groups.
  • Work in a fume hood to prevent inhalation of volatile by-products.
  • Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the cyanoethyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nature of -C≡N groups reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the branched structure may slow reactions, requiring catalysts like DBU (1,8-diazabicycloundec-7-ene) to improve kinetics. Computational modeling (DFT) can predict reactive sites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?

  • Methodological Answer :

  • NMR Anomalies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate impurity peaks. Variable-temperature NMR can clarify dynamic effects like rotational isomerism.
  • MS Fragmentation : Compare experimental spectra with NIST database entries (e.g., HMDB0033889) and validate via high-resolution MS (HRMS) .

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for:

  • Antifungal Agents : Reacting with hydroxylamine to form β-1,6-glucan synthase inhibitors.
  • Cathepsin K Inhibitors : Condensation with pyrimidine derivatives to modify enzyme-binding affinity .

Q. What environmental impacts arise from lab-scale synthesis, and how are waste by-products managed?

  • Methodological Answer : Acrylonitrile (by-product) requires neutralization with alkaline solutions (e.g., NaOH) before disposal. Biodegradability assays (e.g., OECD 301F) assess ecotoxicity, while activated carbon filtration treats aqueous waste .

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